N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis and CDK2/cyclin A2 , which play crucial roles in tuberculosis and cancer treatment, respectively.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth of the target cells .
Biochemical Pathways
Similar compounds have been found to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization . Another similar compound was found to have better pharmacokinetics and ability to inhibit interleukin 6 secretion in BEAS-2B cells .
Result of Action
Similar compounds have shown significant in vitro activity against the gfp reporter strain of mycobacterium tuberculosis and significant inhibitory activity against CDK2/cyclin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique chemical properties enable its application in diverse industrial processes.
Comparison with Similar Compounds
N-(3-fluorophenyl)-4-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
N-(3-fluorophenyl)-6-methylthieno[2,4-d]pyrimidin-4-amine hydrochloride
N-(3-fluorophenyl)-6-methylthieno[3,2-d]pyrimidin-4-amine hydrochloride
Uniqueness: N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This structural difference can lead to distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S.ClH/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10;/h2-7H,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGMVOAGIIRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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